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Compound of Interest

Compound Name: 3-Bromo-5-iodopyridine

. Get Quote

Cat. No.: B183754

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 3-Bromo-5-iodopyridine. The information is tailored for researchers,
scientists, and professionals in drug development, offering a detailed analysis of its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct
experimental spectra for this specific compound are not publicly available, this guide presents
predicted data based on the analysis of closely related compounds and established
spectroscopic principles.

Chemical Structure and Properties

3-Bromo-5-iodopyridine is a di-halogenated pyridine derivative with the chemical formula
CsHsBriIN.[1] Its structure is characterized by a pyridine ring substituted with a bromine atom at
the 3-position and an iodine atom at the 5-position.

Property

Value

Molecular Formula

CsHs3BriIN

Molecular Weight 283.89 g/mol [1]

CAS Number 233770-01-9[1]
Appearance White to off-white powder[1]
Melting Point 127-131 °C

© 2025 BenchChem. All rights reserved.

1/7 Tech Support


https://www.benchchem.com/product/b183754?utm_src=pdf-interest
https://www.benchchem.com/product/b183754?utm_src=pdf-body
https://www.benchchem.com/product/b183754?utm_src=pdf-body
https://www.chemimpex.com/products/28668
https://www.chemimpex.com/products/28668
https://www.chemimpex.com/products/28668
https://www.chemimpex.com/products/28668
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

The following sections present the predicted spectroscopic data for 3-Bromo-5-iodopyridine.
These predictions are derived from the known spectral data of analogous compounds,
including 5-bromo-3-iodo-pyridin-2-ol, 3-bromopyridine, and 2-bromo-5-iodopyridine.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum of 3-Bromo-5-iodopyridine is expected to show three distinct signals in
the aromatic region, corresponding to the three protons on the pyridine ring. The electron-
withdrawing effects of the nitrogen atom and the halogen substituents will cause these protons
to be deshielded, resulting in chemical shifts downfield.

Table 1: Predicted *H NMR Data for 3-Bromo-5-iodopyridine

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, H2)
Doublet of Doublets
H-2 8.6-8.8 ~2.0,0.5

(dd)

Triplet (t) or Doublet of
H-4 8.2-8.4 ~2.0,2.0
Doublets (dd)

Doublet of Doublets
H-6 8.8-9.0 ~2.0,0.5
(dd)

Predictions are based on data from related pyridine derivatives.[2][3][4][5]

The 13C NMR spectrum will provide information about the carbon environment. The spectrum is
expected to show five signals, two of which will be for the carbon atoms bearing the halogen
substituents.

Table 2: Predicted 3C NMR Data for 3-Bromo-5-iodopyridine
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Carbon Predicted Chemical Shift (8, ppm)
C-2 150 - 155

C-3 120 - 125

C-4 140 - 145

C-5 95 -100

C-6 155 - 160

Predictions are based on data from related pyridine derivatives.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Bromo-5-iodopyridine is expected to show characteristic absorption bands for
the aromatic C-H and C=C/C=N stretching vibrations.

Table 3: Predicted IR Absorption Data for 3-Bromo-5-iodopyridine

. Predicted Absorption .
Functional Group Intensity
Range (cm™?)

Aromatic C-H Stretch 3050 - 3150 Medium to Weak
Aromatic C=C and C=N )

1550 - 1600 Medium to Strong
Stretch
C-Br Stretch 500 - 600 Strong
C-I Stretch 480 - 520 Strong

Predictions are based on spectra of related compounds like 3-bromopyridine.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.
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Table 4: Predicted Mass Spectrometry Data for 3-Bromo-5-iodopyridine

lon Predicted m/z Notes

Molecular ion peak with
[M]*+ 283, 285 characteristic isotopic pattern

for one bromine atom.

[M-Br]* 204 Loss of a bromine atom.

Loss of an iodine atom,

[M-I]* 156, 158 showing isotopic pattern for
bromine.
[CsH3N]+ 77 Pyridine ring fragment.

The exact mass of the molecular ion is 282.84936 Da.[7] Fragmentation predictions are based
on typical behavior of halogenated pyridines.[8]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3-Bromo-5-iodopyridine in a
suitable deuterated solvent (e.g., CDClsz or DMSO-de) in an NMR tube.

o Data Acquisition: Acquire the *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

e 1H NMR Parameters: A standard pulse program for proton NMR is used. Typical parameters
include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise
ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Parameters: A proton-decoupled pulse sequence is typically used. A spectral width
of 0-200 ppm is common, and a larger number of scans will be required compared to *H
NMR.
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IR Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of
the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent
disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the
neat solid.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Parameters: A typical scan range is 4000-400 cm~1. A background spectrum of the KBr pellet
or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography
(LC-MS).

lonization: Electron lonization (El) is a common method for GC-MS, while Electrospray
lonization (ESI) is typically used for LC-MS.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on
their mass-to-charge ratio.

Data Interpretation: The resulting mass spectrum shows the relative abundance of different
ions, which can be used to determine the molecular weight and deduce the structure from
the fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromo-5-iodopyridine.
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General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183754#spectroscopic-data-nmr-ir-mass-of-3-bromo-
5-iodopyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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